N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of related N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues has been explored through microwave-accelerated multi-step synthesis. This process involves the condensation of various anilines with N'-(2-cyanaryl)-N,N-dimethylformimidamide intermediates, obtained by reacting 3-amino-6-methoxybenzofuran-2-carbonitrile and 3-amino-6-methoxybenzothiophene-2-carbonitrile precursors with dimethylformamide dimethyl acetal (Loidreau et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds has been extensively analyzed, demonstrating significant inhibitory potency against protein kinases such as CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A, and CLK1. This indicates a structural framework conducive to pharmacological activity, particularly in the realm of kinase inhibition, which is critical for the regulation of various biological processes (Loidreau et al., 2013).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions and properties, including the ability to undergo Dimroth rearrangement, which is facilitated by the microwave-assisted synthesis approach. This enhances the efficiency and yield of the synthesis process, making it a viable method for the production of these compounds on a larger scale (Loidreau et al., 2013).
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Properties : A study explored the synthesis of compounds structurally related to "N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine", demonstrating significant analgesic and anti-inflammatory activities. These compounds were also evaluated for their ulcerogenic index and antibacterial activities (Alagarsamy et al., 2006).
Antihyperlipidemic Activity
- Antihyperlipidemic Effects : Research conducted on structurally similar compounds showed promising antihyperlipidemic activity in albino rats, comparable to the effects of gemfibrozil. This study suggests potential applications in managing lipid disorders (Gadad et al., 1996).
Enzyme Inhibition
- Enzyme Inhibitory Potential : A 2019 study investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against specific enzymes, suggesting their potential application in enzyme-related therapeutic areas (Abbasi et al., 2019).
Antioxidant Properties
- Antioxidant Activity : A series of derivatives of this compound demonstrated significant in vitro antioxidant activity, highlighting its potential use in oxidative stress-related conditions (Kotaiah et al., 2012).
Antimicrobial Activity
- Antimicrobial and Antifungal Potential : Various derivatives of the compound were synthesized and tested for their antimicrobial and antifungal activities, suggesting their potential application in the development of new antimicrobial agents (Hossain et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-11(2)23-17-15(10)16(19-9-20-17)18-7-12-8-21-13-5-3-4-6-14(13)22-12/h3-6,9,12H,7-8H2,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGIXNLIJQWFLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3COC4=CC=CC=C4O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413458 | |
Record name | AG-F-87638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
CAS RN |
5423-98-3 | |
Record name | AG-F-87638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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